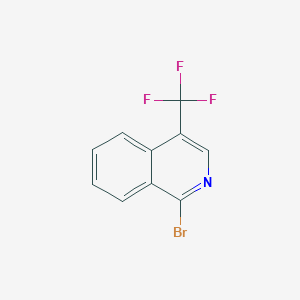

1-Bromo-4-(trifluoromethyl)isoquinoline

Description

1-Bromo-4-(trifluoromethyl)isoquinoline is a halogenated heterocyclic compound featuring an isoquinoline backbone substituted with a bromine atom at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the electron-withdrawing trifluoromethyl group enhances the compound’s stability and influences its binding affinity in medicinal chemistry applications .

Key properties include:

Propriétés

Formule moléculaire |

C10H5BrF3N |

|---|---|

Poids moléculaire |

276.05 g/mol |

Nom IUPAC |

1-bromo-4-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |

Clé InChI |

QKYLNRRIKHDBBZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN=C2Br)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-quinoline and 4-bromo-isoquinoline . Another method involves the use of Selectfluor® in acetonitrile to introduce fluorine atoms into the isoquinoline ring .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Halogen-Metal Exchange: This method involves the use of organolithium or organomagnesium reagents to replace the bromine atom with other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted isoquinoline derivatives .

Applications De Recherche Scientifique

1-Bromo-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:

Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the synthesis of various pharmaceuticals.

Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes and other advanced materials.

Biological Studies: The compound’s biological activity is of interest in the study of neurotoxicity and other biological processes.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-bromo-4-(trifluoromethyl)isoquinoline with structurally related isoquinoline derivatives, highlighting substituent positions, functional groups, and applications:

Key Observations

Substituent Position Effects :

- Bromine at the 1-position (as in the main compound) enables direct coupling reactions, whereas bromine at the 4- or 7-position (e.g., CAS 223916-04-9) may require harsher conditions for functionalization .

- The trifluoromethyl group at the 4-position enhances metabolic stability compared to fluorine or methyl substituents, making the compound more suitable for drug development .

Functional Group Impact: Tetrahydroisoquinolines (e.g., CAS 223916-04-9) exhibit reduced aromaticity, increasing solubility but limiting π-π stacking interactions critical for protein binding . Amino groups (e.g., 28970-71-0) introduce hydrogen-bond donors, improving target affinity in kinase inhibitors .

For example, 1-bromo-4-fluoroisoquinoline (CAS 1421517-86-3) mandates PPE and physician consultation upon exposure .

Synthetic Utility :

- Compounds with -CF₃ groups are prioritized in medicinal chemistry for their resistance to oxidative metabolism, whereas -OCH₃ or -CH₃ derivatives are used in less demanding synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.